molecular formula C17H24N4O5 B6008930 7-(3-methoxypropyl)-1,3-dimethyl-6-(4-morpholinylcarbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

7-(3-methoxypropyl)-1,3-dimethyl-6-(4-morpholinylcarbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No. B6008930
M. Wt: 364.4 g/mol
InChI Key: VMXQZWKROCYXNB-UHFFFAOYSA-N
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Description

Pyrrolo[2,3-d]pyrimidines are a significant class of heterocyclic compounds that exhibit various biological activities . They have been studied for their antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines has been accomplished through methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .


Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidines involves a pyrrole ring fused with a pyrimidine ring . The specific compound you mentioned has additional functional groups attached to this basic structure, including a methoxypropyl group, a dimethyl group, and a morpholinylcarbonyl group.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For pyrrolo[2,3-d]pyrimidines, these properties can vary widely depending on the substituents present on the ring system . Specific properties for the compound you mentioned are not available in the sources I found.

Scientific Research Applications

Future Directions

Pyrrolo[2,3-d]pyrimidines are a promising class of compounds for the development of new drugs due to their wide range of biological activities . Future research may focus on synthesizing new derivatives and studying their biological activities.

properties

IUPAC Name

7-(3-methoxypropyl)-1,3-dimethyl-6-(morpholine-4-carbonyl)pyrrolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O5/c1-18-14-12(15(22)19(2)17(18)24)11-13(21(14)5-4-8-25-3)16(23)20-6-9-26-10-7-20/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXQZWKROCYXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CCCOC)C(=O)N3CCOCC3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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